Cas no 1545873-66-2 (3-cyano-4-nitrobenzene-1-sulfonyl chloride)

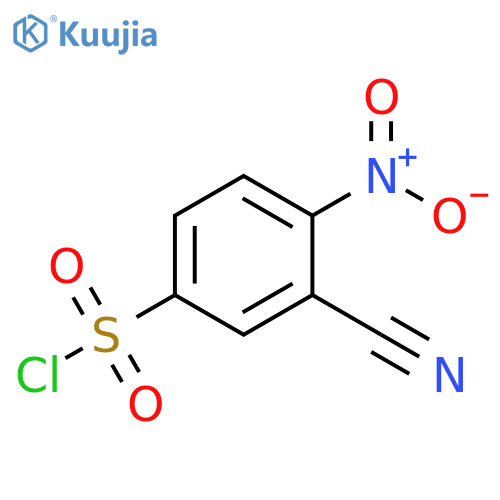

1545873-66-2 structure

商品名:3-cyano-4-nitrobenzene-1-sulfonyl chloride

CAS番号:1545873-66-2

MF:C7H3ClN2O4S

メガワット:246.627719163895

CID:5219741

3-cyano-4-nitrobenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonyl chloride, 3-cyano-4-nitro-

- 3-cyano-4-nitrobenzene-1-sulfonyl chloride

-

- インチ: 1S/C7H3ClN2O4S/c8-15(13,14)6-1-2-7(10(11)12)5(3-6)4-9/h1-3H

- InChIKey: YEQIEZRZRWLUFS-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC=C([N+]([O-])=O)C(C#N)=C1

3-cyano-4-nitrobenzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-139037-10.0g |

3-cyano-4-nitrobenzene-1-sulfonyl chloride |

1545873-66-2 | 10.0g |

$2438.0 | 2023-02-15 | ||

| Enamine | EN300-139037-2500mg |

3-cyano-4-nitrobenzene-1-sulfonyl chloride |

1545873-66-2 | 2500mg |

$1531.0 | 2023-09-30 | ||

| Enamine | EN300-139037-1000mg |

3-cyano-4-nitrobenzene-1-sulfonyl chloride |

1545873-66-2 | 1000mg |

$739.0 | 2023-09-30 | ||

| Enamine | EN300-139037-5.0g |

3-cyano-4-nitrobenzene-1-sulfonyl chloride |

1545873-66-2 | 5.0g |

$1939.0 | 2023-02-15 | ||

| Enamine | EN300-139037-1.0g |

3-cyano-4-nitrobenzene-1-sulfonyl chloride |

1545873-66-2 | 1.0g |

$739.0 | 2023-02-15 | ||

| Enamine | EN300-139037-2.5g |

3-cyano-4-nitrobenzene-1-sulfonyl chloride |

1545873-66-2 | 2.5g |

$1531.0 | 2023-02-15 | ||

| Enamine | EN300-139037-10000mg |

3-cyano-4-nitrobenzene-1-sulfonyl chloride |

1545873-66-2 | 10000mg |

$2438.0 | 2023-09-30 | ||

| Enamine | EN300-139037-5000mg |

3-cyano-4-nitrobenzene-1-sulfonyl chloride |

1545873-66-2 | 5000mg |

$1939.0 | 2023-09-30 |

3-cyano-4-nitrobenzene-1-sulfonyl chloride 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

1545873-66-2 (3-cyano-4-nitrobenzene-1-sulfonyl chloride) 関連製品

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量